molecular formula C8H9N3O B7960099 5-Methyl-1,3-benzoxazole-2,6-diamine

5-Methyl-1,3-benzoxazole-2,6-diamine

Cat. No.: B7960099
M. Wt: 163.18 g/mol
InChI Key: GKMGJCINBDQDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,3-benzoxazole-2,6-diamine: is a chemical compound with the molecular formula C7H10N2. It belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds containing an oxazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-benzoxazole-2,6-diamine typically involves the cyclization of o-aminobenzonitrile derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization to form the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-benzoxazole-2,6-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-1,3-benzoxazole-2,6-diamine is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases due to its bioactive properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-1,3-benzoxazole-2,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Benzoxazole-2,6-diamine: Similar structure but lacks the methyl group at the 5-position.

  • 2-Methyl-1,3-benzoxazole-2,6-diamine: Similar structure but with a different position of the methyl group.

  • 5-Methyl-1,3-benzoxazole-2,4-diamine: Similar structure but with a different position of the amino groups.

Uniqueness: 5-Methyl-1,3-benzoxazole-2,6-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-methyl-1,3-benzoxazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMGJCINBDQDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.